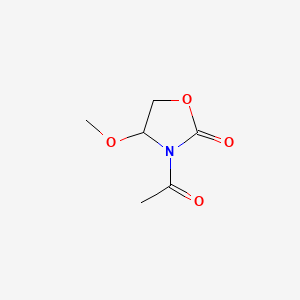
7-PHENYLACETAMIDE-3-HYDROXY-3-CEPHEM-4-CARBOXYLIC ACID P-METHOXYBENZYL ESTER
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-PHENYLACETAMIDE-3-HYDROXY-3-CEPHEM-4-CARBOXYLIC ACID P-METHOXYBENZYL ESTER is a complex organic compound with the molecular formula C23H22N2O6S and a molecular weight of 454.5 g/mol . This compound is known for its significant role in the field of medicinal chemistry, particularly as an intermediate in the synthesis of cephalosporin antibiotics .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-PHENYLACETAMIDE-3-HYDROXY-3-CEPHEM-4-CARBOXYLIC ACID P-METHOXYBENZYL ESTER involves multiple steps. One common method includes the esterification of penicillin G potassium salt with p-methoxybenzyl chloride . The reaction typically requires the use of organic solvents and specific catalysts to facilitate the process. For instance, the reaction may involve the use of decene and 2-mercaptobenzothiazole, followed by the addition of benzenesulfinic acid .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time to achieve the desired product .
化学反応の分析
Types of Reactions
7-PHENYLACETAMIDE-3-HYDROXY-3-CEPHEM-4-CARBOXYLIC ACID P-METHOXYBENZYL ESTER undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and halogens. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
科学的研究の応用
7-PHENYLACETAMIDE-3-HYDROXY-3-CEPHEM-4-CARBOXYLIC ACID P-METHOXYBENZYL ESTER has several scientific research applications, including:
作用機序
The mechanism of action of 7-PHENYLACETAMIDE-3-HYDROXY-3-CEPHEM-4-CARBOXYLIC ACID P-METHOXYBENZYL ESTER involves its interaction with bacterial cell wall synthesis. The compound inhibits the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis and death . This mechanism is similar to that of other beta-lactam antibiotics, which target the penicillin-binding proteins (PBPs) involved in cell wall synthesis .
類似化合物との比較
Similar Compounds
7-Phenylacetamido-3-hydroxy-3-cephem-4-carboxylic acid diphenylmethyl ester: Another cephalosporin intermediate with similar chemical properties.
7-Phenylacetamido-3-chloromethyl-3-cephem-4-carboxylic acid p-methoxybenzyl ester: A related compound used in the synthesis of cephalosporin antibiotics.
Uniqueness
7-PHENYLACETAMIDE-3-HYDROXY-3-CEPHEM-4-CARBOXYLIC ACID P-METHOXYBENZYL ESTER is unique due to its specific structure, which allows for the synthesis of a wide range of cephalosporin antibiotics. Its ability to undergo various chemical reactions and its role in inhibiting bacterial cell wall synthesis make it a valuable compound in medicinal chemistry .
特性
CAS番号 |
123054-31-9 |
|---|---|
分子式 |
C23H22N2O6S |
分子量 |
454.497 |
IUPAC名 |
(4-methoxyphenyl)methyl (6R,7R)-3-hydroxy-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C23H22N2O6S/c1-30-16-9-7-15(8-10-16)12-31-23(29)20-17(26)13-32-22-19(21(28)25(20)22)24-18(27)11-14-5-3-2-4-6-14/h2-10,19,22,26H,11-13H2,1H3,(H,24,27)/t19-,22-/m1/s1 |
InChIキー |
UVZCXKHZXBJKSJ-DENIHFKCSA-N |
SMILES |
COC1=CC=C(C=C1)COC(=O)C2=C(CSC3N2C(=O)C3NC(=O)CC4=CC=CC=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


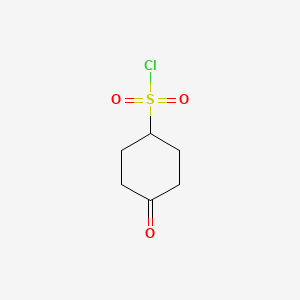
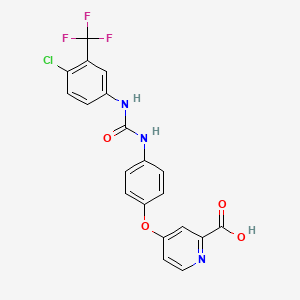
![Qui(b1-2)[Dig3N(b1-3)]aldehydo-Qui](/img/structure/B570907.png)
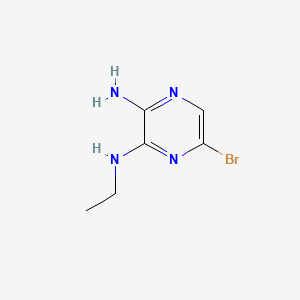
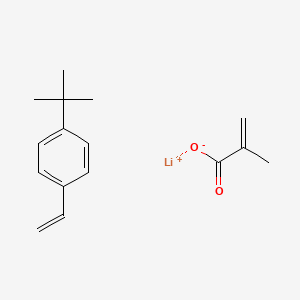
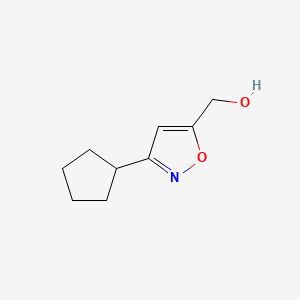

![2,8-Diazatetracyclo[4.3.0.0~3,9~.0~4,7~]nonane](/img/structure/B570921.png)
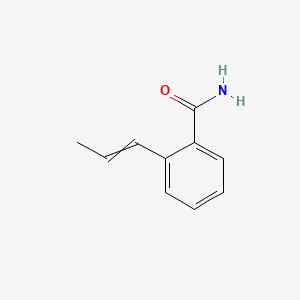
![2H,4H-4,8-Methano[1,3]dioxolo[4,5-d]azepine](/img/structure/B570923.png)
![(6S,7AR)-6-amino-5-oxo-5,6,7,7a-tetrahydropyrrolo[2,1-b]thiazole-3-carboxylic acid](/img/structure/B570925.png)
